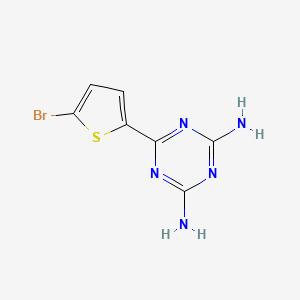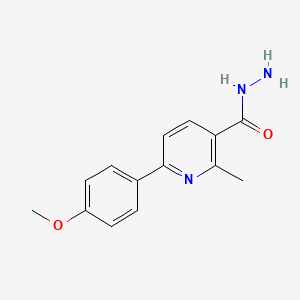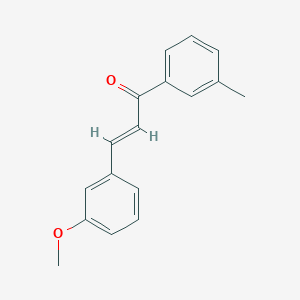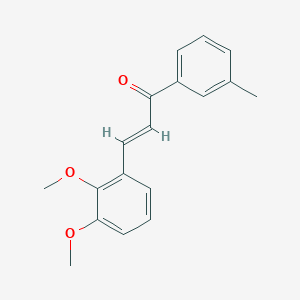
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one, or simply 3-MMP, is a synthetic compound of the propenone class that is widely used in scientific research. It has been studied for its biochemical and physiological effects, as well as its potential applications in the lab setting.
科学的研究の応用
3-MMP has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, as well as in the study of the pharmacological effects of other compounds. It has also been used as a model compound to study the effects of various environmental factors, such as light and temperature, on the structure and reactivity of compounds. In addition, 3-MMP has been used in the study of the effects of different solvents on the reactivity of compounds.
作用機序
The mechanism of action of 3-MMP is not fully understood, but it is believed to involve the inhibition of enzymes. In particular, 3-MMP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-MMP has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the production of the hormone testosterone.
Biochemical and Physiological Effects
3-MMP has been found to have a variety of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, analgesic, and antispasmodic properties. In addition, 3-MMP has been found to have anti-tumor, anti-fungal, and anti-viral properties. Furthermore, it has been found to have neuroprotective effects, as well as to reduce the risk of cardiovascular disease.
実験室実験の利点と制限
3-MMP has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of solvents. In addition, it is non-toxic, and it has been found to have a variety of biochemical and physiological effects. However, it is important to note that 3-MMP is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Furthermore, 3-MMP is relatively expensive, and it may not be suitable for use in large-scale experiments.
将来の方向性
Given the potential of 3-MMP, there are a number of potential future directions for research. One potential direction is to further explore its potential applications in the study of enzyme inhibition. In particular, further research could be conducted to determine the effects of 3-MMP on different enzymes, as well as the effects of different environmental factors on its activity. In addition, further research could be conducted to explore the potential of 3-MMP as a therapeutic agent. Finally, further research could be conducted to explore the potential of 3-MMP as a diagnostic tool, as well as its potential applications in the food and beverage industry.
合成法
3-MMP can be synthesized using a variety of methods, including the Williamson ether synthesis. This method involves the reaction of a phenol with an alkyl halide in the presence of a base. The reaction produces an ether, which is then oxidized to form the desired 3-MMP. Other methods include the Fischer indole synthesis, which involves the reaction of an aldehyde with an indole in the presence of an acid catalyst, and the Pd-catalyzed cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
特性
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-8-15(12-13)16(19)11-10-14-7-5-9-17(20-2)18(14)21-3/h4-12H,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSSUUNWOKLGQR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,3-Dimethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


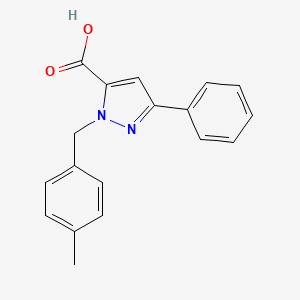


![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323358.png)




